molecular formula C18H25N5O2 B14938272 trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B14938272
M. Wt: 343.4 g/mol
InChI Key: IFGDHRCJPSBIJT-UHFFFAOYSA-N
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Description

N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a tetrazole ring, and a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methoxyphenyl Ethylamine: This step involves the reaction of 2-methoxyphenylacetonitrile with ethylamine under basic conditions to form 2-(2-methoxyphenyl)ethylamine.

    Cyclohexane Carboxamide Formation: The 2-(2-methoxyphenyl)ethylamine is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the corresponding carboxamide.

    Tetrazole Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)ethylamine.

    Reduction: Formation of N-[2-(2-methoxyphenyl)ethyl]cyclohexylamine.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-[2-(4-Methoxyphenyl)ethyl]cyclohexanecarboxamide
  • N-[2-(2-Hydroxyphenyl)ethyl]cyclohexanecarboxamide

Uniqueness

N-[2-(2-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)16-8-6-14(7-9-16)12-23-13-20-21-22-23/h2-5,13-14,16H,6-12H2,1H3,(H,19,24)

InChI Key

IFGDHRCJPSBIJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCC(CC2)CN3C=NN=N3

Origin of Product

United States

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